Cas no 59097-99-3 (Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2))

Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2) structure
59097-99-3 structure
상품 이름:Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2)
CAS 번호:59097-99-3
MF:C60H69ClN6O14S2
메가와트:1197.80467295647
CID:1612202
PubChem ID:135571058

Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2) 화학적 및 물리적 성질

이름 및 식별자

    • Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2)
    • Benzoic acid, 3-((8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-(5-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-3-chloro-4-hydroxy-2-methylphenoxy)-, 1-butyl ester, compd. with pyridine (1:2)
    • (3Z)-5-(acetylamino)-3-(2-{2-[5-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-3-chloro-4-hydroxy-2-methylphenoxy]-5-(butoxycarbonyl)phenyl}hydrazinylidene)-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid - pyridine (1:2)
    • (3Z)-5-acetamido-3-[[2-[5-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-3-chloro-4-hydroxy-2-methylphenoxy]-5-butoxycarbonylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonic acid,pyridin
    • Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd.
    • (3Z)-5-(acetylamino)-3-(2-{2-[5-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-3-chloro-4-hydroxy-2-methylphenoxy]-5-(butoxycarbonyl)phenyl}hydrazinylidene)-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid - py
    • EINECS 261-602-9
    • NS00056229
    • 59097-99-3
    • 인치: InChI=1S/C50H59ClN4O14S2.2C5H5N/c1-11-15-20-67-48(60)29-16-18-39(34(22-29)54-55-44-41(71(64,65)66)23-30-21-32(70(61,62)63)25-35(52-28(6)56)42(30)46(44)58)69-40-26-36(45(57)43(51)27(40)5)53-47(59)37(12-2)68-38-19-17-31(49(7,8)13-3)24-33(38)50(9,10)14-4;2*1-2-4-6-5-3-1/h16-19,21-26,37,57-58H,11-15,20H2,1-10H3,(H,52,56)(H,53,59)(H,61,62,63)(H,64,65,66);2*1-5H
    • InChIKey: GTDJETMMOMKJCD-UHFFFAOYSA-N
    • 미소: CCCCOC(=O)C1=CC(=C(C=C1)OC2=C(C(=C(C(=C2)NC(=O)C(CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)O)Cl)C)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O.C1=CC=NC=C1.C1=CC=NC=C1

계산된 속성

  • 정밀분자량: 1196.40057
  • 동위원소 질량: 1196.40017
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 6
  • 수소 결합 수용체 수량: 18
  • 중원자 수량: 83
  • 회전 가능한 화학 키 수량: 21
  • 복잡도: 2210
  • 총 키 단위 수량: 3
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 316

실험적 성질

  • PSA: 302.66

추천 기사

추천 공급업체
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
atkchemica
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
上海帛亦医药科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Chong Da Prostaglandin Fine Chemicals Co., Ltd.